molecular formula C5H4BrF2NO B2953972 4-(Bromomethyl)-2-(difluoromethyl)oxazole CAS No. 2137531-31-6

4-(Bromomethyl)-2-(difluoromethyl)oxazole

Cat. No. B2953972
CAS RN: 2137531-31-6
M. Wt: 211.994
InChI Key: LHDUBLOHWGTTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)-2-(difluoromethyl)oxazole, also known as BDFM, is a chemical compound that has gained attention in scientific research due to its unique properties. BDFM is a heterocyclic compound that contains both bromine and fluorine atoms, making it a valuable tool for researchers in the fields of medicinal chemistry and drug development. In

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-(difluoromethyl)oxazole is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the survival of bacteria, viruses, and cancer cells. 4-(Bromomethyl)-2-(difluoromethyl)oxazole has been shown to inhibit the activity of DNA polymerase, RNA polymerase, and reverse transcriptase, which are enzymes that are essential for the replication of genetic material.
Biochemical and Physiological Effects:
4-(Bromomethyl)-2-(difluoromethyl)oxazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(Bromomethyl)-2-(difluoromethyl)oxazole can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 4-(Bromomethyl)-2-(difluoromethyl)oxazole has been shown to inhibit the replication of viruses such as HIV and hepatitis C. In cancer cells, 4-(Bromomethyl)-2-(difluoromethyl)oxazole has been shown to induce cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(Bromomethyl)-2-(difluoromethyl)oxazole is its ability to selectively inhibit the activity of enzymes that are essential for the survival of bacteria, viruses, and cancer cells. This makes it a valuable tool in the development of new drugs. However, one of the limitations of 4-(Bromomethyl)-2-(difluoromethyl)oxazole is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 4-(Bromomethyl)-2-(difluoromethyl)oxazole in scientific research. One area of interest is in the development of new antiviral drugs that can target viruses such as HIV and hepatitis C. Additionally, 4-(Bromomethyl)-2-(difluoromethyl)oxazole has the potential to be used in the development of new antibiotics to combat antibiotic-resistant bacteria. Another area of interest is in the development of new anticancer drugs that can selectively target cancer cells while sparing healthy cells. Finally, 4-(Bromomethyl)-2-(difluoromethyl)oxazole has the potential to be used in the development of new imaging agents for use in medical imaging.

Synthesis Methods

The synthesis of 4-(Bromomethyl)-2-(difluoromethyl)oxazole involves the reaction of 2,4-difluoro-5-nitrobenzyl bromide with oxazole in the presence of a base. This reaction results in the formation of 4-(Bromomethyl)-2-(difluoromethyl)oxazole with a yield of approximately 60%. The purity of the compound can be increased through recrystallization.

Scientific Research Applications

4-(Bromomethyl)-2-(difluoromethyl)oxazole has been used in various scientific research studies due to its unique properties. One of the main applications of 4-(Bromomethyl)-2-(difluoromethyl)oxazole is in the development of new drugs. 4-(Bromomethyl)-2-(difluoromethyl)oxazole has been shown to have antiviral, antibacterial, and antifungal properties, making it a valuable tool in the fight against infectious diseases. Additionally, 4-(Bromomethyl)-2-(difluoromethyl)oxazole has been used in the development of anticancer drugs due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

4-(bromomethyl)-2-(difluoromethyl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF2NO/c6-1-3-2-10-5(9-3)4(7)8/h2,4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDUBLOHWGTTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-(difluoromethyl)-1,3-oxazole

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